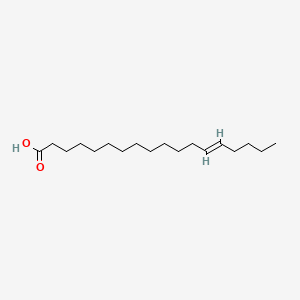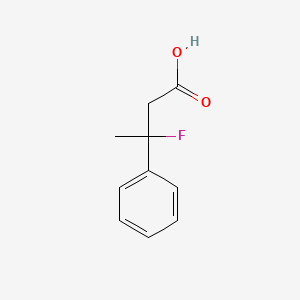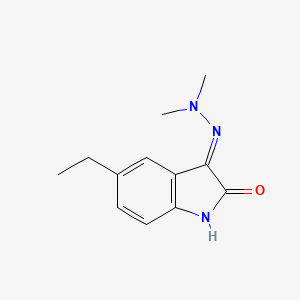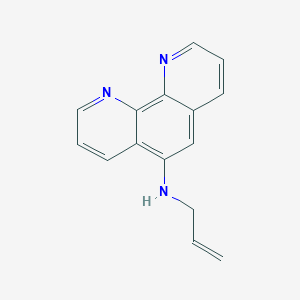
1-(4-(5-Methylpyridin-2-yl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(5-Methylpyridin-2-yl)phenyl)ethanone is an organic compound with the molecular formula C14H13NO It is a derivative of pyridine and phenyl ethanone, characterized by the presence of a methyl group on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-Methylpyridin-2-yl)phenyl)ethanone typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with a phenyl ethanone derivative under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and quality. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-(5-Methylpyridin-2-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-(5-Methylpyridin-2-yl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-(5-Methylpyridin-2-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(4-(5-Methylpyridin-2-yl)phenyl)ethanone can be compared with other similar compounds, such as:
1-(5-Methylpyridin-2-yl)ethanone: Lacks the phenyl group, leading to different chemical and biological properties.
1-(4-(2-Pyridyl)phenyl)ethanone: Similar structure but without the methyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C14H13NO |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
1-[4-(5-methylpyridin-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H13NO/c1-10-3-8-14(15-9-10)13-6-4-12(5-7-13)11(2)16/h3-9H,1-2H3 |
InChI-Schlüssel |
GRRRTLJIQPKRSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine](/img/structure/B13114502.png)
![(5-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13114503.png)
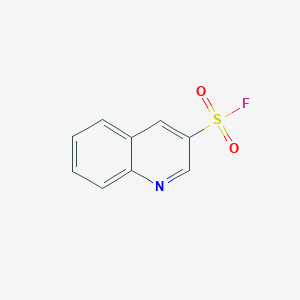
![6-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13114511.png)
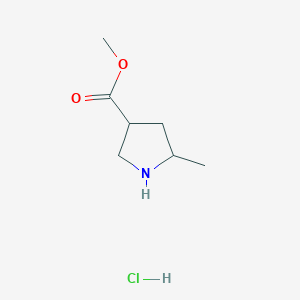
![methyl 2-[(3R)-pyrrolidin-3-yl]acetate](/img/structure/B13114518.png)
